molecular formula C23H19NO5 B2373569 2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid CAS No. 124214-04-6

2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid

Cat. No. B2373569
CAS RN: 124214-04-6
M. Wt: 389.407
InChI Key: LQGGFULMSNZOFE-UHFFFAOYSA-N
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Description

The compound “2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid” is a complex organic molecule. It is related to the family of carboxylic acids, which are characterized by the presence of a carboxyl group (-COOH). The structure also suggests the presence of an ethoxy group (-OC2H5) and a carbamoyl group (-CONH2) .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the carbamoyl group and the introduction of the ethoxycarbonyl group. A possible method could involve the use of a nucleophilic organic catalyst to generate acyl and carbamoyl radicals upon activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of the carbamoyl group and the ethoxycarbonyl group suggests that this compound may have interesting chemical properties .


Chemical Reactions Analysis

The compound’s chemical reactivity would likely be influenced by the presence of the carbamoyl and ethoxycarbonyl groups. These groups could potentially participate in a variety of chemical reactions, including nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamoyl and ethoxycarbonyl groups could affect its solubility, acidity, and reactivity .

properties

IUPAC Name

2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-2-29-23(28)15-11-13-16(14-12-15)24-21(25)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(26)27/h3-14H,2H2,1H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGGFULMSNZOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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